Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate

Description

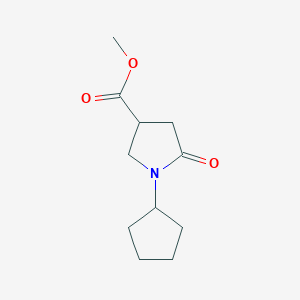

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a cyclopentyl substituent at the 1-position of the pyrrolidine ring, a ketone group at the 5-position, and a methyl ester at the 3-position. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to other substituents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-15-11(14)8-6-10(13)12(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOBNKEPJFMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678928 | |

| Record name | Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893750-50-0 | |

| Record name | Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate amine to form the pyrrolidine ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate typically involves:

- Cyclization : Reaction of cyclopentanone with an appropriate amine to form the pyrrolidine ring.

- Esterification : Introduction of the methyl ester group through reaction with methanol.

Industrial Production

In industrial settings, production methods may include:

- Batch Processes : Suitable for small-scale production.

- Continuous Flow Processes : Optimized for efficiency and consistent quality, utilizing automated systems for precise control over reaction parameters.

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of new synthetic methodologies due to its unique structural characteristics.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. Its unique structure may influence enzyme activity, making it a candidate for further investigation in drug development and biochemical studies.

Industry

The compound is employed in producing specialty chemicals and materials with tailored properties. Its applications extend to:

- Pharmaceuticals : As an intermediate in drug synthesis.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Aromatic groups (e.g., benzyl, hydroxyphenyl) balance solubility and membrane permeability .

- Solubility : Hydroxyl or halogen substituents (e.g., 2-hydroxyphenyl, 5-chloro-2-hydroxyphenyl) enhance polarity and aqueous solubility .

- Steric Effects : Bulky groups like cyclopentyl may hinder enzymatic degradation, improving metabolic stability .

Pharmacological Activity

- Antimicrobial Activity : Derivatives with hydroxyl or halogenated aromatic groups (e.g., 5-chloro-2-hydroxyphenyl) exhibit significant antimicrobial effects. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives show promise against bacterial and fungal pathogens .

- Anticancer Potential: Hydrazone derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide demonstrate cytotoxicity in cancer cell lines .

- Antioxidative Properties : Chlorinated analogs act as radical scavengers, with IC₅₀ values comparable to ascorbic acid .

The cyclopentyl derivative’s pharmacological profile remains unexplored in the provided evidence but may exhibit unique activity due to its aliphatic nature.

Biological Activity

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. Its structural formula can be represented as follows:

This compound features a cyclopentyl group, a pyrrolidine ring, and a carboxylate functional group, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound are still under investigation, but preliminary studies suggest potential interactions with receptors involved in pain modulation and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives in the same family exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance or diminish anticancer efficacy.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 18 | A549 | 15 | Potent activity |

| 21 | MRSA | 10 | Selective antimicrobial activity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates effective inhibition of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in treating resistant infections.

Case Studies

- In Vitro Studies : A study conducted on a series of pyrrolidine derivatives showed that this compound exhibited significant activity against both cancerous and bacterial cells. The findings indicated a dose-dependent response in cell viability assays.

- Animal Models : Preliminary animal studies have demonstrated that compounds within this class can reduce tumor size in xenograft models, indicating their potential for further development as therapeutic agents.

Q & A

Q. Basic/Advanced

- Antimicrobial Activity : Broth microdilution assays against multidrug-resistant pathogens (e.g., MIC = 8–32 µg/mL) .

- Cytotoxicity : MTT assays on human cell lines (e.g., IC > 100 µM in A549 lung cells) .

Statistical Analysis : Kruskal-Wallis tests and two-way ANOVA validate significance () .

Reference :

How is X-ray crystallography applied to determine the compound’s structure?

Q. Basic

- Data Collection : Use Bruker APEX2 detectors with Mo-Kα radiation () .

- Refinement : SHELXL-2018 refines structures to R < 0.05 using 3162 reflections .

Example : A recent study reported a monoclinic space group with .

Reference :

What spectroscopic techniques characterize this compound?

Q. Basic

- -/-NMR : Assignments include pyrrolidine protons (δ 2.65–4.06 ppm) and carbonyl carbons (δ 171–173 ppm) .

- FT-IR : Stretching vibrations at 1656 cm (amide C=O) and 3073 cm (OH) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+Na] at ) .

Reference :

How is computational modeling used to study bioactivity?

Q. Advanced

- Molecular Docking : AutoDock Vina predicts binding affinities (e.g., ΔG = -8.2 kcal/mol) to antimicrobial targets like DNA gyrase .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Reference :

What methods ensure reaction optimization in synthesis?

Q. Advanced

- DoE (Design of Experiments) : Taguchi methods optimize parameters (e.g., 12 h reflux in MeOH increases yield to 85%) .

- Catalyst Screening : HSO vs. HCl comparisons improve esterification efficiency (e.g., 78.8% yield with HSO) .

Reference :

How is purity validated post-synthesis?

Q. Basic

- Elemental Analysis : C/H/N ratios within 0.3% of theoretical values (e.g., C: 61.27% found vs. 61.34% calc.) .

- Melting Point Consistency : Sharp m.p. ranges (e.g., 188–189°C) confirm crystallinity .

Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.